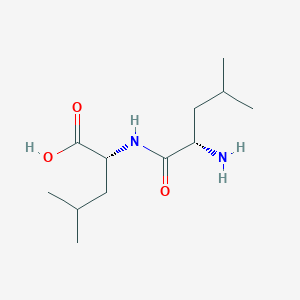

l-Leucyl-d-leucine

説明

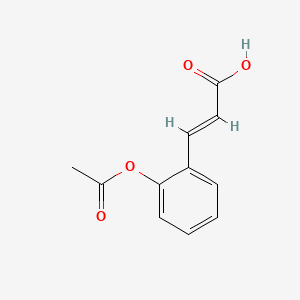

Synthesis Analysis

l-Leucyl-d-leucine's synthesis has been explored through enzymatic resolution and modified chemical reactions. One study described the synthesis of L-[1-11C]leucine for determining cerebral protein synthesis rates in humans using positron emission tomography. The synthesis involved a modified Bucherer-Strecker reaction sequence, achieving high radiochemical purity and yield through the use of immobilized enzymes for rapid resolution of amino acid enantiomers (Barrio et al., 1983).

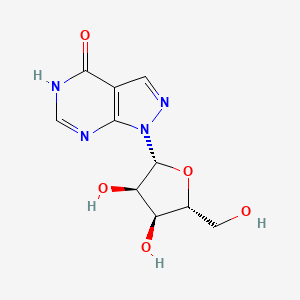

Molecular Structure Analysis

The molecular structure of l-Leucyl-d-leucine and its complexes has been elucidated through X-ray crystallography and neutron diffraction. Studies have provided insights into the amino acid's packing in crystalline form, highlighting hydrophobic and hydrophilic layer division and the importance of intermolecular interactions (Dalhus & Görbitz, 1999).

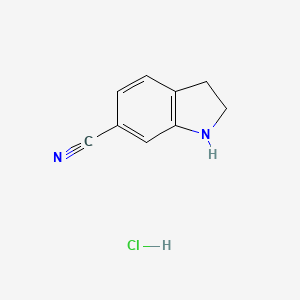

Chemical Reactions and Properties

Research has explored the enzymatic oxidation systems for synthesizing enantiomerically pure d-tert-leucine, indicating the potential chemical reactivity and selectivity of leucine derivatives in synthesis applications (Hummel, Kuzu, & Geueke, 2003).

Physical Properties Analysis

The physical properties, including stability and phase transitions of l-leucine, have been studied extensively, providing a foundation for understanding the behavior of its derivatives under various conditions. Neutron scattering, calorimetry, and diffraction data have evidenced phase transitions, linking local dynamics to molecular structure (Façanha Filho et al., 2011).

Chemical Properties Analysis

Studies on leucine and its derivatives, including l-Leucyl-d-leucine, have focused on molecular recognition and inclusion phenomena, demonstrating the compound's ability to form inclusion crystals and interact enantioselectively with various molecules. This highlights the dipeptide's unique chemical properties and potential for molecular recognition applications (Akazome et al., 2005).

科学的研究の応用

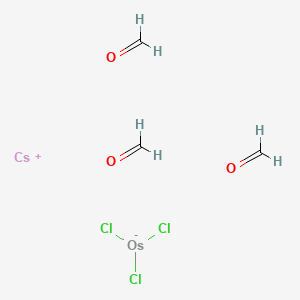

Biosynthesis of L-Tert-Leucine : l-Leucyl-d-leucine plays a crucial role in the biosynthesis of L-tert-leucine, a non-naturally chiral amino acid used as an animal feed additive, nutrition fortifier, and as a building block in the pharmaceutical, cosmetic, and food additive industry. Engineered Escherichia coli cells have been used for the highly selective biosynthesis of L-tert-leucine from trimethylpyruvic acid (Yuan-Yuan Jia et al., 2021).

Synthesis of L-[1-11C]leucine for Medical Imaging : L-[1-11C]leucine, synthesized using a Bucherer-Strecker reaction, is suitable for determining cerebral protein synthesis rates in humans via positron emission tomography. This synthesis method ensures the production of a sterile, pyrogen-free product (J. Barrio et al., 1983).

Leucine Aminopeptidase Activity in Disease : Leucine aminopeptidase, capable of hydrolyzing L-leucyl peptides, has shown significant activity in various diseases, including cancer of the pancreas. Its activity has been analyzed in gastric juice, bile, and duodenal secretion (A. Rutenburg et al., 1958).

Enhancement of l-Leucine Production in Microorganisms : Metabolic engineering in Corynebacterium glutamicum has been employed to enhance l-leucine production. This involves engineering metabolic flux from pyruvate to l-leucine synthesis (Yingyu Wang et al., 2020).

Directed Evolution for Improved l-Tert-Leucine Synthesis : Leucine dehydrogenase has been engineered for improved efficiency in l-tert-leucine synthesis from trimethylpyruvate, showcasing advancements in enzyme technology (Lin Zhu et al., 2016).

Safety And Hazards

将来の方向性

The future directions for the study and application of L-Leucyl-d-leucine are promising. For instance, MuscleTech has introduced Peptide 185, powered by patented DL-185 dileucine, which is designed to boost muscle protein synthesis significantly . Furthermore, N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs .

特性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Leucyl-d-leucine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。